Ethylene glycol mono-sec-butyl ether

Description

BenchChem offers high-quality Ethylene glycol mono-sec-butyl ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethylene glycol mono-sec-butyl ether including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

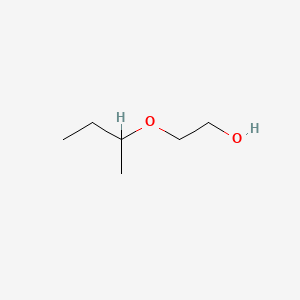

2-butan-2-yloxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-3-6(2)8-5-4-7/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUWFDQSAXOIUNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20999144 | |

| Record name | 2-[(Butan-2-yl)oxy]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20999144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7795-91-7 | |

| Record name | 2-(1-Methylpropoxy)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7795-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-sec-butoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007795917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(Butan-2-yl)oxy]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20999144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Ethylene Glycol Mono-sec-Butyl Ether

Chemical Architecture, Synthesis, and Metabolic Profile[1]

Executive Summary

Ethylene glycol mono-sec-butyl ether (2-(sec-butoxy)ethanol), designated by CAS 7795-91-7 , represents a critical isomeric variant in the glycol ether family. Often conflated with its linear counterpart (n-butyl cellosolve), this branched isomer exhibits distinct thermodynamic and metabolic behaviors driven by the steric hindrance of the sec-butyl group. This guide provides a rigorous technical analysis for researchers, focusing on its synthesis, physicochemical differentiation, and metabolic fate, distinguishing it from the more toxicologically aggressive linear isomers.

Molecular Architecture & Physicochemical Profile

The defining feature of this molecule is the chiral center at the ether linkage (C2 of the butyl chain), creating a steric bulk that lowers the boiling point and alters solvent-solute interactions compared to the n-butyl analog.

Table 1: Comparative Physicochemical Data

| Property | Ethylene Glycol Mono-sec-Butyl Ether | Ethylene Glycol Mono-n-Butyl Ether (Reference) |

| CAS Number | 7795-91-7 | 111-76-2 |

| Molecular Structure | CH₃CH₂CH(CH₃)OCH₂CH₂OH | CH₃(CH₂)₃OCH₂CH₂OH |

| Boiling Point | 155–156 °C | 171 °C |

| Density (20°C) | 0.896 g/cm³ | 0.902 g/cm³ |

| Flash Point | ~50.2 °C | 67 °C |

| Refractive Index | 1.416 | 1.419 |

| LogP (Octanol/Water) | ~0.79 | 0.81 |

Scientist’s Insight: The lower boiling point (156°C vs 171°C) of the sec-butyl isomer is a direct consequence of the branched alkyl chain disrupting intermolecular Van der Waals forces, despite the hydrogen bonding capability of the terminal hydroxyl group remaining constant.

Synthesis & Manufacturing Protocol

The industrial synthesis relies on the base-catalyzed ethoxylation of 2-butanol. Unlike primary alcohols, the secondary alcohol (2-butanol) is less nucleophilic, requiring optimized conditions to prevent side reactions (e.g., poly-ethoxylation).

Experimental Protocol: Base-Catalyzed Ethoxylation

-

Precursor: 2-Butanol (anhydrous).

-

Reagent: Ethylene Oxide (EO).

-

Catalyst: Potassium Hydroxide (KOH) or Sodium Methoxide (NaOMe).

Step-by-Step Workflow:

-

Initiation: Charge reactor with 2-butanol and catalyst (0.1–0.5 wt%).

-

Dehydration: Heat to 100°C under vacuum to remove water (critical to prevent glycol formation).

-

Ethoxylation: Pressurize with Nitrogen to 2-3 bar. Feed Ethylene Oxide gradually at 110–120°C.

-

Control Point: Maintain molar ratio of Alcohol:EO at >3:1 to favor the mono-ether over di/tri-ethers.

-

-

Neutralization: Post-reaction, neutralize catalyst with acetic acid or phosphoric acid.

-

Purification: Fractional distillation. Isolate fraction boiling at 155–156°C.[1]

Visualization: Synthesis Reaction Pathway

Caption: Base-catalyzed nucleophilic attack of sec-butoxide on ethylene oxide ring.

Metabolic Fate & Toxicology

In drug development and safety assessment, the metabolic pathway is the primary differentiator. Linear glycol ethers (n-butyl) are notorious for causing hemolysis in rodents due to the formation of butoxyacetic acid (BAA).

The "Branched Chain" Safety Hypothesis

The sec-butyl isomer undergoes oxidation via Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH), similar to the linear isomer. However, the resulting metabolite is 2-(sec-butoxy)acetic acid .

-

Mechanism: The steric bulk of the sec-butyl group adjacent to the ether oxygen can hinder the enzymatic affinity of ADH or alter the excretion kinetics of the acid metabolite.

-

Toxicity Implication: While specific data on sec-butyl hemolysis is rarer than n-butyl, structural analogs suggest that branching often attenuates hematotoxicity by reducing the accumulation of the alkoxyacetic acid metabolite or reducing its binding affinity to red blood cell membranes.

Visualization: Metabolic Oxidation Pathway

Caption: Hepatic oxidation pathway converting the glycol ether to its corresponding carboxylic acid.

Analytical Characterization Protocols

To ensure the integrity of the sec-butyl isomer and detect n-butyl contamination, the following self-validating protocols are recommended.

A. Gas Chromatography (GC-FID/MS) Identification

-

Column: DB-WAX or equivalent polar column (30m x 0.25mm).

-

Carrier Gas: Helium @ 1.0 mL/min.

-

Temperature Program: 50°C (hold 2 min) -> 10°C/min -> 220°C.

-

Differentiation: The sec-butyl isomer (BP 156°C) will elute before the n-butyl isomer (BP 171°C).

-

Acceptance Criteria: Purity >99.0%; n-butyl isomer <0.1%.

B. 1H-NMR Validation

-

Solvent: CDCl3.

-

Key Signal: Look for the multiplet at ~3.4-3.6 ppm (methine proton of the sec-butyl group, -O-CH (CH3)-). This signal is absent in the n-butyl isomer, which shows only methylene triplets.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8133 (n-butyl) and related isomers. PubChem. Available at: [Link]

-

European Chemicals Agency (ECHA). Registration Dossier for Glycol Ethers. Available at: [Link]

- Ecetoc. "The Toxicology of Glycol Ethers and its Relevance to Man." Technical Report No. 64.

Sources

Synthesis of Ethylene glycol mono-sec-butyl ether

An In-depth Technical Guide to the Synthesis of Ethylene Glycol Mono-sec-butyl Ether

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of Ethylene Glycol Mono-sec-butyl Ether. It delves into the core chemical principles, reaction mechanisms, detailed experimental protocols, and critical safety considerations inherent in the process. The structure of this guide is designed to offer a logical and intuitive flow of information, moving from theoretical foundations to practical application.

Introduction and Strategic Importance

Ethylene glycol mono-sec-butyl ether (EGBE-sec), a member of the glycol ether family, is a colorless liquid with a mild ether-like odor. Its amphipathic nature, possessing both a polar hydroxyl group and a nonpolar butyl ether group, makes it an exceptionally versatile solvent. This unique property allows it to be miscible with both water and a wide range of organic solvents, rendering it invaluable in formulations for coatings, cleaners, inks, and as a chemical intermediate.

The predominant and most industrially viable method for producing ethylene glycol ethers is the ethoxylation of an alcohol—in this case, the reaction of sec-butanol with ethylene oxide.[1] This guide will focus exclusively on this synthesis route, providing the scientific and practical framework necessary for its successful and safe execution in a laboratory or pilot-plant setting.

Core Synthesis Principles and Mechanistic Insights

The synthesis of EGBE-sec is achieved through the base- or acid-catalyzed ring-opening of ethylene oxide by sec-butanol. The choice of catalyst is a critical process parameter, as it dictates the reaction mechanism, rate, and selectivity towards the desired mono-ethoxylated product versus higher-order ethers (e.g., diethylene glycol mono-sec-butyl ether).

Catalytic Reaction Mechanisms

The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the alcohol acts as the nucleophile, attacking one of the carbon atoms of the strained epoxide ring.[2]

A. Base-Catalyzed Mechanism: This is the most common industrial approach. A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), first deprotonates the sec-butanol to form a highly nucleophilic sec-butoxide anion. This anion then readily attacks the ethylene oxide ring, leading to the formation of the product. An excess of the alcohol is typically used to favor the formation of the mono-ether.[3][4]

Caption: Base-catalyzed ethoxylation of sec-butanol.

B. Acid-Catalyzed Mechanism: In an acidic environment, the catalyst (e.g., p-toluenesulfonic acid) protonates the oxygen atom of the ethylene oxide ring.[5] This protonation makes the epoxide a much stronger electrophile, activating it for attack by the weakly nucleophilic hydroxyl group of sec-butanol.

Caption: Acid-catalyzed ethoxylation of sec-butanol.

Causality of Experimental Choices

The selection of reaction parameters is driven by the need to maximize yield and selectivity for the mono-ether product while ensuring operational safety.

-

Choice of Catalyst : While both acid and base catalysis are effective, base catalysis is generally preferred in industrial settings. This preference stems from its lower corrosivity to standard stainless steel reactors and typically higher selectivity for the primary alcohol addition, which is relevant for higher-order epoxides but less so for ethylene oxide. Solid base catalysts, such as KF/Al2O3, have been investigated to simplify post-reaction purification by allowing for easy filtration of the catalyst.[6]

-

Molar Ratio : A molar excess of sec-butanol relative to ethylene oxide is a critical control parameter.[6] This high concentration of alcohol ensures that a newly formed product molecule is less likely to compete with an alcohol molecule for the next ethylene oxide unit, thus suppressing the formation of di- and tri-ethylene glycol ethers.

-

Temperature and Pressure : The reaction is highly exothermic.[4] The temperature must be carefully controlled (typically 120-140°C) to maintain a sufficient reaction rate without inducing runaway reactions or excessive side-product formation.[3] Since ethylene oxide is a gas at room temperature (boiling point 10.7°C), the reaction must be conducted under pressure in a sealed autoclave to maintain the reactant in the liquid phase and achieve a practical reaction rate.

Detailed Experimental Protocol

This section outlines a representative laboratory-scale procedure for the synthesis of EGBE-sec. All operations involving ethylene oxide must be conducted within a certified chemical fume hood with appropriate safety measures in place.

Materials and Equipment

| Reagents & Materials | Equipment |

| sec-Butanol (anhydrous, ≥99%) | High-pressure autoclave (e.g., Parr reactor) with magnetic stirring, gas inlet/outlet, pressure gauge, and thermocouple |

| Ethylene Oxide (≥99.5%) | Heating mantle with temperature controller |

| Sodium Hydroxide (pellets, catalyst) | Ethylene oxide lecture bottle with regulator |

| Nitrogen (high purity, for inerting) | Gas chromatography (GC) system for analysis |

| Sulfuric Acid (for neutralization) | Fractional distillation apparatus |

Synthesis Workflow

The following diagram illustrates the key stages of the synthesis process.

Sources

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. researchgate.net [researchgate.net]

- 3. Production and manufacturing method and process flow of ethylene glycol monobutyl ether-Chemwin [en.888chem.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. CN101475478A - Method for synthesizing ethylene glycol monobutyl ether acetate - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Technical Monograph: Ethylene Glycol Mono-sec-Butyl Ether

This technical guide details the physicochemical properties, synthesis, toxicological profile, and analytical characterization of Ethylene Glycol Mono-sec-Butyl Ether (CAS 7795-91-7) .

CAS Number: 7795-91-7

Synonyms: 2-(1-Methylpropoxy)ethanol; 2-sec-Butoxyethanol; sec-Butyl Cellosolve.

Executive Summary

Ethylene glycol mono-sec-butyl ether (EGsBE) is a specialized glycol ether solvent characterized by its amphiphilic nature, possessing both ether and alcohol functional groups. While structurally isomeric to the widely used 2-Butoxyethanol (EGBE, n-butyl) , the sec-butyl branching imparts distinct volatility, solubility, and toxicological properties. This guide provides a critical analysis for researchers in drug development and chemical synthesis, focusing on its utility as a reaction medium and its differentiated safety profile compared to its linear analog.

Chemical Identity & Physicochemical Properties

The sec-butyl moiety introduces steric hindrance absent in the n-butyl isomer, influencing boiling point and enzymatic docking during metabolism.

Structural Identification

Key Physicochemical Data

| Property | Value | Context for R&D |

| Boiling Point | 157.8 °C (760 mmHg) | Lower than n-butyl isomer (171°C), facilitating easier removal by evaporation. |

| Density | 0.896 g/mL (20°C) | Slightly lower density than water; floats on aqueous layers. |

| Refractive Index | 1.416 ( | Useful for purity verification via refractometry. |

| Flash Point | ~50.2 °C (Closed Cup) | Classifies as a combustible liquid; requires grounding during transfer. |

| Solubility | Miscible in water, ethanol, ether | Excellent coupling agent for biphasic drug formulations. |

| Vapor Pressure | ~0.8 mmHg (20°C) | Low volatility reduces immediate inhalation risk compared to lower glycols. |

Synthesis & Production Methodologies

Industrial Synthesis: Ethoxylation

The primary industrial route involves the base-catalyzed addition of ethylene oxide to sec-butanol. This process is preferred for its atom economy but requires rigorous control to prevent the formation of di- and tri-ethylene glycol byproducts.

Reaction Scheme:

Laboratory Scale: Williamson Ether Synthesis

For high-purity standards used in analytical toxicology, a Williamson ether synthesis approach is often employed to avoid oligomer contamination.

-

Deprotonation: Reaction of sec-butanol with NaH to form sodium sec-butoxide.

-

Alkylation: Addition of 2-chloroethanol (or protected derivative) to the alkoxide.

Toxicology & Safety: The Metabolic Critical Path

For drug development professionals, understanding the metabolic fate of glycol ethers is crucial. The toxicity of this class is largely driven by the formation of alkoxyacetic acids.

Mechanism of Action

Like its n-butyl analog, EGsBE undergoes oxidation via Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) . However, the sec-butyl group creates a Structure-Activity Relationship (SAR) divergence.

-

Primary Oxidation: The terminal alcohol group is oxidized to a carboxylic acid.

-

Metabolite Formation: The resulting metabolite is 2-sec-butoxyacetic acid .

-

Hemolytic Potential: The n-butyl metabolite (butoxyacetic acid) is a potent hemolytic agent in rodents. The sec-butyl metabolite exhibits reduced hemolytic potency due to steric hindrance at the ether linkage, which affects the metabolite's binding affinity to erythrocyte membranes.

Metabolic Pathway Diagram

Caption: Metabolic oxidation pathway of EGsBE leading to the formation of the alkoxyacetic acid metabolite.

Safety Profile Summary

-

Inhalation: Vapors are irritating to the respiratory tract. High concentrations may cause CNS depression.

-

Skin Absorption: Significant dermal absorption potential. Permeability is high due to amphiphilic structure.

-

Hemolysis: While less potent than the n-butyl isomer, monitoring for hematuria and reticulocytosis is recommended in preclinical safety studies.

Analytical Methodologies

Quantification in Biological Matrices (GC-FID/MS)

To support pharmacokinetic studies, the following validated protocol structure is recommended.

Target Analyte: Ethylene glycol mono-sec-butyl ether Internal Standard: 2-Phenoxyethanol or 1-Hexanol

Sample Preparation (Liquid-Liquid Extraction)

-

Aliquot: Transfer 1.0 mL of plasma/urine to a glass centrifuge tube.

-

Precipitation: Add 0.5 mL acetonitrile to precipitate proteins (if plasma).

-

Extraction: Add 2.0 mL ethyl acetate. Vortex vigorously for 60 seconds.

-

Separation: Centrifuge at 3000 rpm for 10 minutes.

-

Concentration: Transfer organic layer to a clean vial; evaporate to dryness under

stream at 40°C. Reconstitute in 100

Instrumental Parameters

-

Column: DB-WAX or equivalent polar capillary column (30m x 0.25mm ID).

-

Carrier Gas: Helium at 1.0 mL/min (constant flow).

-

Temperature Program:

-

Initial: 50°C (hold 2 min).

-

Ramp: 10°C/min to 220°C.

-

Final: 220°C (hold 5 min).

-

-

Detection:

-

FID: 250°C (General purity checks).

-

MS (SIM Mode): Monitor ions m/z 45, 57, 87 (characteristic fragmentation of sec-butyl ether chain).

-

Handling & Storage

-

Peroxide Formation: Like most ethers, EGsBE can form explosive peroxides upon prolonged exposure to air.

-

Protocol: Test for peroxides using KI starch paper every 6 months. Store under nitrogen headspace.

-

-

Compatibility: Compatible with stainless steel and glass. Avoid PVC or natural rubber seals, which may swell or degrade.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 111036, Ethylene glycol mono-sec-butyl ether. PubChem. Available at: [Link]

-

Ghanayem, B. I., et al. Metabolic basis of ethylene glycol monobutyl ether (2-butoxyethanol) toxicity. Journal of Pharmacology and Experimental Therapeutics, 1987. (Contextual reference for glycol ether metabolic pathways). Available at: [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure and Properties of Ethylene Glycol mono-sec-Butyl Ether

Introduction

Ethylene glycol mono-sec-butyl ether, a member of the glycol ethers family, is a colorless liquid characterized by a mild, ether-like odor.[1][2] Glycol ethers are a class of solvents valued for their bifunctional nature, possessing both an ether and an alcohol functional group within the same molecule.[3] This unique structure imparts useful properties, such as miscibility with both polar and non-polar substances, making them effective as solvents and coupling agents in a wide array of industrial and commercial applications.[2][3]

This guide focuses specifically on the sec-butyl isomer of ethylene glycol monobutyl ether. It is crucial to distinguish this from its more common linear isomer, ethylene glycol mono-n-butyl ether (CAS 111-76-2), as the branched alkyl chain of the sec-butyl group introduces distinct structural and stereochemical features that influence its physicochemical properties and applications.[1][4] This document provides a comprehensive technical overview of the molecular structure, properties, synthesis, and analytical characterization of ethylene glycol mono-sec-butyl ether, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing.

Section 1: Chemical Identification and Molecular Structure

Accurate identification is paramount for any chemical species. Ethylene glycol mono-sec-butyl ether is defined by a specific arrangement of atoms and bonds that differentiates it from its isomers.

Chemical Identifiers

Precise communication in scientific and regulatory contexts requires the use of standardized identifiers.

| Identifier | Value | Source |

| IUPAC Name | 2-(butan-2-yloxy)ethan-1-ol | [4] |

| Synonyms | Ethylene glycol mono-sec-butyl ether, 2-(sec-butoxy)ethanol | [4] |

| CAS Number | 7795-91-7 | [4] |

| Molecular Formula | C₆H₁₄O₂ | [4] |

| Molecular Weight | 118.176 g/mol | [4] |

| InChI Key | Not readily available; distinct from n-butyl isomer's POAOYUHQDCAZBD-UHFFFAOYSA-N | [2] |

Molecular Structure Analysis

The molecular structure of ethylene glycol mono-sec-butyl ether is C₆H₁₄O₂.[4] Its key features include:

-

Ether Linkage: A central oxygen atom connects the ethylene glycol moiety to a sec-butyl group. This ether bond is relatively stable and defines the compound's classification.

-

Primary Alcohol: A hydroxyl (-OH) group is present at the terminus of the ethylene glycol portion of the molecule. This group is responsible for the compound's ability to act as a proton donor, its solubility in polar solvents, and its reactivity in esterification and oxidation reactions.[3]

-

sec-Butyl Group: The butyl group is attached to the ether oxygen via its secondary carbon. This branched structure is a key point of differentiation from the n-butyl, isobutyl, and tert-butyl isomers.

-

Chirality: The secondary carbon of the sec-butyl group (the carbon atom bonded to the ether oxygen) is a stereocenter. Consequently, ethylene glycol mono-sec-butyl ether exists as a racemic mixture of two enantiomers: (R)-2-(butan-2-yloxy)ethan-1-ol and (S)-2-(butan-2-yloxy)ethan-1-ol. This chirality can be significant in specialized applications, such as in chiral synthesis or interactions with biological systems, where stereochemistry dictates molecular recognition.

Below is a two-dimensional representation of the molecule's structure.

Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a representative procedure for synthesizing ethylene glycol mono-sec-butyl ether. Causality: The use of a sealed, pressure-rated vessel is essential due to the low boiling point and gaseous nature of ethylene oxide at room temperature. The basic catalyst is crucial for activating the alcohol for nucleophilic attack.

Materials:

-

sec-Butanol

-

Ethylene oxide (handle with extreme caution)

-

Potassium hydroxide (catalyst)

-

Anhydrous diethyl ether (for extraction)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (drying agent)

-

Parr reactor or similar pressure vessel

-

Distillation apparatus

Procedure:

-

Reactor Setup: Charge a dry Parr reactor with sec-butanol and a catalytic amount of potassium hydroxide (e.g., 1-2% by weight).

-

Inert Atmosphere: Seal the reactor and purge with an inert gas, such as nitrogen, to remove air and moisture. The absence of oxygen is critical to prevent the formation of explosive peroxides. [5]3. Reactant Addition: Cool the reactor (e.g., to 0-5 °C) and carefully introduce a stoichiometric amount of liquid ethylene oxide.

-

Reaction: Seal the reactor completely. Gradually heat the mixture to the target reaction temperature (e.g., 100-150 °C). Monitor the internal pressure, which will initially rise and then decrease as the ethylene oxide is consumed. Maintain the temperature until the pressure stabilizes.

-

Quenching and Neutralization: Cool the reactor to room temperature. Carefully vent any excess pressure. Quench the reaction by adding water and neutralize the catalyst with a dilute acid (e.g., HCl) until the pH is neutral.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2-3 times).

-

Washing and Drying: Combine the organic extracts and wash with brine to remove residual water. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent by rotary evaporation. Purify the crude product by fractional distillation under reduced pressure to isolate the ethylene glycol mono-sec-butyl ether.

Section 4: Spectroscopic and Analytical Characterization

Spectroscopic analysis provides definitive confirmation of the molecular structure.

Predicted Spectroscopic Signatures

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the chirality and diastereotopic protons. Key signals would include:

-

A triplet and a sextet for the ethyl part of the sec-butyl group.

-

A doublet for the methyl group adjacent to the chiral center.

-

A multiplet for the single proton at the chiral center (-O-CH-).

-

Complex multiplets for the four protons of the ethylene glycol moiety (-O-CH₂-CH₂-OH).

-

A broad singlet for the hydroxyl proton, which is exchangeable with D₂O.

-

-

¹³C NMR Spectroscopy: Six distinct carbon signals are expected, corresponding to each unique carbon atom in the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups:

-

Broad O-H Stretch: A strong, broad absorption band around 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.

-

C-H Stretch: Multiple sharp peaks in the 2850-3000 cm⁻¹ region, corresponding to the sp³ C-H bonds of the alkyl groups.

-

C-O Stretch: A strong, prominent band in the 1050-1150 cm⁻¹ region, indicative of the C-O ether and C-O alcohol single bonds.

-

Protocol: Quality Control via Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is the standard method for assessing the purity of volatile organic compounds and confirming their identity. The gas chromatograph separates the sample into its components, and the mass spectrometer provides a fragmentation pattern that serves as a molecular fingerprint.

Instrumentation & Conditions:

-

GC System: Equipped with a capillary column (e.g., DB-5 or equivalent non-polar column).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C).

-

MS Detector: Electron Ionization (EI) at 70 eV.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the synthesized product in a suitable solvent (e.g., dichloromethane or methanol).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet.

-

Data Acquisition: Run the GC-MS analysis using the defined temperature program.

-

Data Analysis:

-

Purity Assessment: Integrate the peak areas in the resulting chromatogram. The purity is calculated as the area of the main product peak divided by the total area of all peaks.

-

Identity Confirmation: Analyze the mass spectrum of the main peak. The molecular ion peak (M⁺) should be observed at m/z = 118. Key fragmentation patterns should correspond to the loss of alkyl and alkoxy groups, confirming the structure of ethylene glycol mono-sec-butyl ether.

-

Section 5: Applications and Relevance in Research

While less common than the n-butyl isomer, ethylene glycol mono-sec-butyl ether serves in similar capacities where its specific properties are advantageous.

-

Solvent and Co-solvent: It is an excellent solvent for paints, coatings, inks, and resins. [2][6]Its amphiphilic character makes it a powerful co-solvent for solubilizing immiscible components, such as oil and water, in cleaning formulations and industrial degreasers. [2][7]* Flow and Leveling Agent: In surface coatings, its slow evaporation rate helps to improve flow-out and leveling, preventing defects like "orange peel" and ensuring a smooth, high-gloss finish. [6]* Chemical Intermediate: The terminal hydroxyl group can be further functionalized, for example, through esterification to produce ether-esters like 2-sec-butoxyethyl acetate, which are also valuable industrial solvents.

-

Niche Applications: Its use extends to hydraulic fluids, textile dyeing, and as a component in oil spill dispersants and firefighting foams. [2]In a research context, it can be used as a reaction medium or as a building block in organic synthesis. For drug development professionals, it may be evaluated as a non-aqueous solvent or excipient in formulation studies, particularly where specific solubility characteristics are required.

Section 6: Safety and Handling

Understanding the toxicological profile and handling requirements is essential for safe laboratory and industrial use.

Hazard Identification

Ethylene glycol mono-sec-butyl ether is classified as a hazardous substance. The hazards are similar to those of the n-butyl isomer.

| Hazard Class | GHS Statement |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. [8] |

| Skin Corrosion/Irritation | Causes skin irritation. [8] |

| Eye Damage/Irritation | Causes serious eye irritation. |

| Flammability | Combustible liquid. [2] |

Handling and Storage Protocol

Adherence to safety protocols is non-negotiable to mitigate risks.

-

Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. [9]* Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat. [10]For large quantities or potential splashing, a face shield is recommended. [7]* Storage: Store in a cool, dry, well-ventilated area away from sources of ignition and strong oxidizing agents. [11][9]The container should be tightly sealed to prevent the absorption of moisture and the potential for peroxide formation upon exposure to air and light. [5]* Spill Response: In case of a spill, absorb with an inert material (e.g., sand or vermiculite) and place in a sealed container for proper disposal. Ensure the area is well-ventilated.

-

Fire Safety: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam to extinguish fires. Water spray can be used to cool containers. [5]

References

-

PubChem. (n.d.). 2-Butoxyethanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2024). 2-Butoxyethanol. Retrieved from [Link]

-

European Molecular Biology Laboratory - European Bioinformatics Institute (EMBL-EBI). (n.d.). 2-butoxyethanol (CHEBI:63921). Retrieved from [Link]

-

Force of Nature. (n.d.). What is 2-Butoxyethanol: Chemical Free Living. Retrieved from [Link]

-

T.S. Environmental. (n.d.). Ethylene glycol monobutyl ether - Applications. Retrieved from [Link]

-

INCHEM. (n.d.). Butoxyethanol, 2- (CICADS). Retrieved from [Link]

-

Ataman Kimya. (n.d.). 2-BUTOXYETHANOL. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 2-Butoxyethanol (FDB003389). Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (1996). 2-butoxyethanol. Retrieved from [Link]

-

Centers for Disease Control and Prevention (CDC). (n.d.). Public Health Statement for 2-Butoxyethanol and 2-Butoxyethanol Acetate. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2024). Safety Data Sheet: 2-butoxyethanol. Retrieved from [Link]

Sources

- 1. 2-Butoxyethanol | C6H14O2 | CID 8133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Butoxyethanol - Wikipedia [en.wikipedia.org]

- 3. atamankimya.com [atamankimya.com]

- 4. Page loading... [guidechem.com]

- 5. ETHYLENE GLYCOL MONOBUTYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Butoxyethanol, 2- (CICADS) [inchem.org]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. merckmillipore.com [merckmillipore.com]

- 9. chemos.de [chemos.de]

- 10. 2-Butoxyethanol and 2-Butoxyethanol Acetate | Public Health Statement | ATSDR [wwwn.cdc.gov]

- 11. 2-Butoxyethanol | 111-76-2 [chemicalbook.com]

Technical Guide: Spectroscopic Characterization of Ethylene Glycol Mono-sec-butyl Ether

The following technical guide details the spectroscopic characterization of Ethylene glycol mono-sec-butyl ether (also known as 2-(sec-butoxy)ethanol ). This document is structured for researchers requiring precise structural validation and impurity profiling.

CAS: 7795-91-7 Formula: C₆H₁₄O₂ Molecular Weight: 118.17 g/mol IUPAC Name: 2-(butan-2-yloxy)ethan-1-ol[1][2][3][4]

Introduction & Chemical Context

Ethylene glycol mono-sec-butyl ether is a glycol ether solvent characterized by its amphiphilic nature, combining a lipophilic sec-butyl group with a hydrophilic ethylene glycol tail.[2][3][4] Unlike its linear isomer (2-butoxyethanol, CAS 111-76-2), the sec-butyl derivative possesses a chiral center at the C2 position of the butyl chain.[2][3][4] This chirality introduces diastereotopic effects in the NMR spectra, a critical feature for high-resolution structural confirmation that is often overlooked in standard quality control.[3][4][5]

Infrared Spectroscopy (IR) Analysis[2][3][5]

Experimental Methodology

-

Sampling Mode: Attenuated Total Reflectance (ATR) or Transmission (Liquid Film/NaCl plates).[2][3][5]

Diagnostic Peak Assignments

The IR spectrum is dominated by the interplay between the hydroxyl group and the ether linkage.[3][4][5]

| Frequency (cm⁻¹) | Intensity | Functional Group | Vibrational Mode | Structural Insight |

| 3300–3450 | Strong, Broad | O-H | Stretching | Hydrogen-bonded hydroxyl group.[2][3] Broadness indicates intermolecular association.[3][4][5] |

| 2960–2870 | Strong | C-H (sp³) | Stretching | Characteristic of the butyl alkyl chain.[5] The sec-butyl group often shows a split or shoulder due to the methyl branch.[4][5] |

| 1460–1370 | Medium | C-H | Bending | Methyl/Methylene deformation.[5] A "gem-dimethyl" like doublet (approx. 1380/1370 cm⁻¹) may appear due to the sec-butyl branching. |

| 1120–1050 | Strong | C-O-C / C-O-H | Stretching | Overlapping signals from the ether linkage and the primary alcohol C-O bond.[2][4] |

Expert Insight: In neat liquid samples, the O-H stretch is broad due to hydrogen bonding.[3][4][5] To verify the "free" O-H stretch (sharp peak ~3600 cm⁻¹), dilute the sample in dry CCl₄ or CHCl₃.[3][4][5] This confirms the presence of the primary alcohol functionality without intermolecular interference.[4][5]

Nuclear Magnetic Resonance (NMR) Analysis[2][3][5][6][7][8][9][10][11]

¹H NMR Spectroscopy (Proton)

Solvent: CDCl₃ (Chloroform-d) is standard.[2][3][5] Reference: TMS (0.00 ppm) or Residual CHCl₃ (7.26 ppm).[3][5]

Crucial Stereochemical Feature: The sec-butyl group contains a chiral center (marked ).[3][4][5] This makes the protons on the adjacent ethylene glycol methylene groups diastereotopic .[4][5] Structure: CH₃(A)-CH₂(B)-CH(C)(CH₃(D))-O-CH₂(E)-CH₂(F)-OH[2][3]

| Chemical Shift (δ, ppm) | Multiplicity | Integral | Assignment | Mechanistic Explanation |

| 3.65 – 3.75 | Multiplet | 2H | F (-CH₂-OH) | Deshielded by direct attachment to the hydroxyl oxygen.[2][3] Often appears as a complex multiplet due to coupling with E .[3][4][5] |

| 3.45 – 3.60 | Multiplet | 3H | E (-O-CH₂-) + C (-CH-O-) | The glycol ether methylene (E ) overlaps with the methine proton (C ) of the sec-butyl group.[2] Note: Protons at E are diastereotopic and may split into complex patterns (AB part of ABX) rather than a simple triplet. |

| 2.2 – 2.8 | Broad Singlet | 1H | -OH | Hydroxyl proton.[2][4] Shift is concentration and temperature dependent.[3][4][5] Disappears upon D₂O shake.[3][4][5] |

| 1.40 – 1.60 | Multiplet | 2H | B (-CH₂-) | Methylene protons of the ethyl group.[2][4] Complex splitting due to adjacent chiral center and methyl group.[3][4][5] |

| 1.10 – 1.15 | Doublet (J≈6 Hz) | 3H | D (-CH₃) | Methyl group attached to the chiral center.[2][3][5] Distinct doublet. |

| 0.85 – 0.95 | Triplet (J≈7 Hz) | 3H | A (-CH₃) | Terminal methyl of the ethyl group.[2][3][5] |

¹³C NMR Spectroscopy (Carbon)

Solvent: CDCl₃ (77.16 ppm).[3][5] Decoupling: Proton-decoupled.

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Structural Logic |

| 77.0 – 79.0 | CH | Methine (Ether) | The chiral carbon bonded to oxygen.[2][3] Most deshielded alkyl signal.[3][4][5] |

| 70.0 – 72.0 | CH₂ | Glycol (Ether) | Ethylene glycol carbon attached to the ether oxygen.[5] |

| 61.0 – 62.5 | CH₂ | Glycol (Alcohol) | Ethylene glycol carbon attached to the hydroxyl group.[5] |

| 29.0 – 30.0 | CH₂ | Methylene (Ethyl) | Methylene of the sec-butyl group.[2][5] |

| 19.0 – 20.0 | CH₃ | Methyl (Branch) | Methyl attached to the chiral center.[5] |

| 9.5 – 10.5 | CH₃ | Methyl (Terminal) | Terminal methyl of the ethyl chain.[5] |

Structural Elucidation Workflow (Graphviz)[2][3][5]

The following diagram illustrates the logical flow for assigning the NMR signals, specifically differentiating the sec-butyl isomer from the n-butyl and tert-butyl isomers.

Caption: Logic flow for distinguishing the sec-butyl isomer using 1H NMR methyl patterns and diastereotopic splitting.

Quality Control & Impurity Profiling

When sourcing or synthesizing this compound, three primary impurities must be monitored via GC-MS or NMR:

-

sec-Butanol (Precursor):

-

Ethylene Glycol (Precursor):

-

Bis(sec-butyl) Ethylene Glycol (Dialkylated byproduct):

-

NMR Detection: Disappearance of the -OH signal; integration of the sec-butyl region doubles relative to the glycol core.[4]

-

References

-

National Institute of Standards and Technology (NIST). Mass Spectral Library & Electron Ionization Data.[3][4][5] (General fragmentation patterns for glycol ethers).

-

PubChem Database. Compound Summary for 2-(sec-Butoxy)ethanol (CAS 7795-91-7).[1][2][3][4][2][3][5]

-

Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[3][4][5] (Standard reference for diastereotopic effects in chiral ethers).

-

GuideChem. Ethylene glycol mono-sec-butyl ether Basic Information.[2][3][5]

Sources

The Alkyl Ether Paradox: A Technical History of Ethylene Glycol Ethers

The following technical guide details the discovery, chemistry, and toxicological history of ethylene glycol ethers (EGEs). It is structured to provide a causal narrative connecting early industrial synthesis to modern pharmaceutical safety standards.

Executive Summary

Ethylene glycol ethers (EGEs) represent a class of solvents that bridged the gap between water-soluble and organic-soluble chemistries, earning them the moniker "universal solvents." Discovered in the mid-19th century and commercialized by Union Carbide as "Cellosolve," they became industrial staples in lacquers, aviation, and synthesis. However, their history is bifurcated by a toxicological turning point in the 1970s/80s, where their metabolic activation to alkoxyacetic acids was identified as a potent reproductive hazard. This guide explores that trajectory, offering a mechanistic analysis relevant to modern drug development and solvent selection (ICH Q3C).

Part 1: The Genesis of Glycol Ethers (1856–1920s)[1]

The Wurtz Synthesis

The lineage of glycol ethers begins with the French chemist Charles-Adolphe Wurtz .[1][2] In 1856 , Wurtz synthesized ethylene glycol (1,2-ethanediol) via the hydrolysis of ethylene diacetate, and later (1859) through the hydration of ethylene oxide (EO). While Wurtz focused on the diol, his work established the fundamental reactivity of the epoxide ring that would later allow for the synthesis of ethers.

The true breakthrough for ethers came with the realization that ethylene oxide could react with alcohols, not just water.

-

1894: Ernst Roithner (University of Vienna) described the synthesis of 2-phenoxyethanol by reacting ethylene oxide with phenol.[3]

-

Early 20th Century: The reaction was generalized to aliphatic alcohols (methanol, ethanol, butanol), creating the homologous series of EGEs.

Union Carbide and the "Cellosolve" Era

In 1920 , Union Carbide formed the Carbide and Carbon Chemicals Corporation and established the world's first commercial ethylene plant in Clendenin, West Virginia.[4] They trademarked the term "Cellosolve" for 2-ethoxyethanol.

-

Methyl Cellosolve: 2-Methoxyethanol

-

Butyl Cellosolve: 2-Butoxyethanol[7]

These solvents revolutionized the lacquer industry (dissolving nitrocellulose) and played a critical role in early aviation as anti-icing agents due to their amphiphilic nature.

Part 2: Industrial Synthesis Protocol

Audience Note: The following protocol reconstructs the industrial "Ethoxylation" process used to manufacture EGEs. It demonstrates the chemical causality between reaction conditions and product distribution (Mono- vs. Di- vs. Tri-ethers).

Protocol 1: Base-Catalyzed Ethoxylation of Alcohols

Objective: Synthesis of 2-Ethoxyethanol (Cellosolve) via ring-opening of ethylene oxide.

Reagents:

-

Substrate: Anhydrous Ethanol (Excess).

-

Reagent: Ethylene Oxide (EO) (Liquid or gas).

-

Catalyst: Sodium Ethoxide (NaOEt) or NaOH (0.1–0.5 wt%).

Methodology:

-

Initiation: The catalyst reacts with ethanol to form the alkoxide nucleophile (

). -

Propagation (Step A): The ethoxide ion attacks the strained epoxide ring of EO (Nucleophilic substitution,

mechanism). -

Proton Transfer: The resulting intermediate alkoxide abstracts a proton from the solvent (ethanol), regenerating the ethoxide catalyst and forming the product.

-

Reaction:

-

-

Chain Extension (Side Reaction): If the product (2-ethoxyethanol) competes with ethanol for the EO, it forms di- and tri-ethylene glycol ethers (Carbitols).

-

Control: A high molar ratio of Ethanol:EO (e.g., 5:1 to 10:1) is maintained to statistically favor the mono-ether.

-

Self-Validating Control Point:

-

Refractive Index/GC Monitoring: The reaction is exothermic. In a controlled setting, the consumption of EO is monitored via pressure drop. Purity is validated by gas chromatography; the presence of high-boiling "heavies" (di-ethers) indicates insufficient alcohol excess.

Visualization: Synthesis Pathway

Figure 1: Reaction pathway for the synthesis of Ethylene Glycol Ethers. High alcohol ratios are required to prevent the formation of di- and tri-ether byproducts.

Part 3: The Toxicological Turning Point (1970s–1980s)

For decades, EGEs were considered relatively safe due to their low acute toxicity. However, a pattern of reproductive toxicity emerged, fundamentally altering their use in pharmaceutical processing and industrial applications.

The Discovery of Reproductive Toxicity

In 1936 , Wiley et al. reported testicular changes in animals exposed to glycol ethers, but the findings were not definitively linked to the solvent at the time.[13] The definitive shift occurred in the 1970s and early 1980s , when studies (e.g., by the National Toxicology Program and NIOSH) confirmed that 2-methoxyethanol (2-ME) and 2-ethoxyethanol (2-EE) caused:

-

Testicular Atrophy: Degeneration of the germinal epithelium.[13]

-

Teratogenicity: Skeletal malformations and developmental delays in fetuses.

-

Hematotoxicity: Bone marrow suppression.

Mechanism of Action: "Lethal Synthesis"

The toxicity is not intrinsic to the parent ether but is a result of metabolic activation . This is a classic example of "lethal synthesis."

-

Oxidation: Alcohol Dehydrogenase (ADH) oxidizes the terminal alcohol to an aldehyde.

-

Acid Formation: Aldehyde Dehydrogenase (ALDH) rapidly converts the aldehyde to an Alkoxyacetic Acid .

-

2-Methoxyethanol

Methoxyacetic Acid (MAA) -

2-Ethoxyethanol

Ethoxyacetic Acid (EAA)

-

-

Target Effect: These acids inhibit specific enzymes in the Krebs cycle and DNA synthesis within rapidly dividing cells (spermatocytes, hematopoietic cells).

Crucial Insight for Drug Developers: The toxicity is structure-dependent. EGEs with longer alkyl chains (e.g., 2-butoxyethanol) are primarily hemolytic rather than reproductive toxins, and Propylene Glycol Ethers (P-series) are generally safer because their secondary alcohol structure prevents oxidation to a corresponding toxic acid.

Part 4: Metabolic Activation Workflow

Protocol 2: Metabolic Pathway Analysis

Objective: Differentiate between the toxic metabolic route of E-series ethers and the safer route of P-series ethers.

Mechanism:

-

E-Series (Primary Alcohol): Substrate for ADH

Carboxylic Acid (Toxic metabolite accumulates due to slow elimination). -

P-Series (Alpha-isomer, Secondary Alcohol): Substrate for CYP450 or ADH

Ketone/CO2 (Rapid elimination, low toxicity).

Visualization: Metabolic Activation & Toxicity

Figure 2: Comparative metabolism of E-series vs. P-series glycol ethers. The formation of alkoxyacetic acid in E-series is the key driver of reproductive toxicity.

Part 5: Implications for Drug Development[15]

Quantitative Data: Physical & Toxicological Properties

The following table contrasts key EGEs, highlighting the inverse relationship between chain length and volatility, and the specific toxicity profiles.

| Solvent | CAS No.[14] | Boiling Point (°C) | Primary Toxicity Endpoint | ICH Q3C Class |

| 2-Methoxyethanol | 109-86-4 | 124 | Teratogenicity, Testicular atrophy | Class 2 (Limit: 50 ppm) |

| 2-Ethoxyethanol | 110-80-5 | 135 | Teratogenicity, Hematotoxicity | Class 2 (Limit: 160 ppm) |

| 2-Butoxyethanol | 111-76-2 | 171 | Hemolysis (Red blood cell rupture) | Not Classified (EPA HAP) |

| 1-Methoxy-2-propanol | 107-98-2 | 120 | Low toxicity (CNS depression at high dose) | Low Toxic Potential |

Regulatory Status & Substitution

In modern pharmaceutical manufacturing, 2-methoxyethanol and 2-ethoxyethanol are strictly regulated under ICH Q3C (Impurities: Guideline for Residual Solvents) as Class 2 solvents . Their use should be limited due to inherent toxicity.

Current Best Practice:

-

Substitution: Replace E-series ethers with P-series ethers (e.g., propylene glycol monomethyl ether) or esters (e.g., ethyl lactate) where possible.

-

Detection: If used as a starting material or intermediate, rigorous testing for residual alkoxyacetic acid metabolites is required in the final drug substance.

References

-

Wurtz, A. (1859).[1][15] Sur l'oxyde d'éthylène. Comptes Rendus de l'Académie des Sciences.

-

Union Carbide Corporation. (1920s).[1][4] History of Cellosolve and Carbitol Solvents. Industrial & Engineering Chemistry.

-

Wiley, F. H., et al. (1936).[13] The Toxic Action of Dichloroethyl Ether. Journal of Industrial Hygiene and Toxicology.

-

National Toxicology Program (NTP). (1980s). Toxicology and Carcinogenesis Studies of 2-Methoxyethanol. NTP Technical Report Series.

-

European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC). (2005). The Toxicology of Glycol Ethers and its Relevance to Man. Technical Report No. 64.

-

International Conference on Harmonisation (ICH). (2021). Guideline for Residual Solvents Q3C(R8).

Sources

- 1. Ethylene glycol - Wikipedia [en.wikipedia.org]

- 2. History - Ethylene Glycol [allaboutantifreeze.weebly.com]

- 3. 2-Phenoxyethanol - American Chemical Society [acs.org]

- 4. Asbestos Manufacturers: Union Carbide | Vinson Law [vinsonlawoffice.com]

- 5. 2-ethoxyethanol, 110-80-5 [thegoodscentscompany.com]

- 6. CN102115431A - Synthesis method of 2, 2-ethoxyethanol - Google Patents [patents.google.com]

- 7. Glycol Ether Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. ncert.nic.in [ncert.nic.in]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Ethylene Glycol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. derangedphysiology.com [derangedphysiology.com]

- 12. CN113493371B - Preparation method of ethylene glycol monoether - Google Patents [patents.google.com]

- 13. stacks.cdc.gov [stacks.cdc.gov]

- 14. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 15. newworldencyclopedia.org [newworldencyclopedia.org]

Precision Synthesis of Ethylene Glycol Mono-sec-Butyl Ether (EGSBE)

The following technical guide details the synthesis of Ethylene Glycol Mono-sec-Butyl Ether (EGSBE) , specifically addressing the kinetic challenges posed by secondary alcohol ethoxylation.

CAS: 7795-91-7 | IUPAC: 2-(butan-2-yloxy)ethanol

Method: Base-Catalyzed Ring-Opening Alkoxylation (S

Executive Summary

Ethylene glycol mono-sec-butyl ether (EGSBE) is a high-value glycol ether solvent distinguished by its coupling efficiency and lower volatility compared to its n-butyl isomer. Unlike primary alcohol ethoxylation, the synthesis of EGSBE from 2-butanol and ethylene oxide (EO) presents a distinct kinetic challenge: the "Selectivity Inversion."

The product (EGSBE) possesses a primary hydroxyl group, which is kinetically more reactive toward EO than the sterically hindered secondary hydroxyl group of the starting 2-butanol. Without strict protocol controls, the reaction autocatalytically favors the formation of di- and tri-ethoxylates (poly-glycols) over the desired mono-ether. This guide provides a self-validating protocol to overcome this barrier using high-dilution kinetics and precise thermal regulation.

Mechanistic Foundations & Kinetic Strategy

The Selectivity Paradox

The core reaction involves the nucleophilic attack of the sec-butoxide anion on the strained epoxide ring of EO.

-

Initiation (Slow): 2-Butanol is deprotonated by KOH. The resulting secondary alkoxide is sterically hindered, making the initial attack on EO slow (

). -

Propagation (Fast): The resulting product is a primary alkoxide.[1] Because primary alcohols are less sterically hindered, they react with EO significantly faster (

) than the starting secondary alcohol (

Implication: Once a molecule of EGSBE forms, it becomes a "scavenger" for EO, rapidly forming diethylene glycol sec-butyl ether. To suppress this, we must operate in a regime where the concentration of 2-butanol vastly exceeds that of the product, statistically forcing EO to react with the starting material despite the lower rate constant.

Reaction Pathway Diagram

Experimental Protocol

Equipment & Reagents[2][3]

-

Reactor: 1L Stainless Steel High-Pressure Parr Reactor (rated to 100 bar) with internal cooling coil and turbine impeller.

-

Reagents:

-

2-Butanol (Anhydrous, >99.5%). Critical: Water content must be <0.05% to prevent glycol formation.

-

Ethylene Oxide (Lecture bottle or pressurized feed).

-

Potassium Hydroxide (KOH) pellets (85%).

-

-

Safety: EO detector, Nitrogen purge line, Scrubber system (containing 10% H₂SO₄ or NaOH).

Synthesis Workflow

Step 1: Catalyst Loading & Dehydration

Water acts as a competitive nucleophile, reacting with EO to form mono-ethylene glycol (MEG). It must be removed.

-

Charge the reactor with 370g (5.0 mol) of 2-Butanol .

-

Add 1.5g KOH (0.5 wt% relative to alcohol) .

-

Seal reactor and purge with N₂ (3x at 5 bar).

-

Heat to 100°C under vacuum (100 mbar) for 30 minutes to strip reaction water formed during alkoxide generation (

).

Step 2: Ethoxylation (The Reaction)[1]

-

Heat reactor to 140°C .

-

Note: Secondary alcohols require higher activation energy than primary (typically 120°C).

-

-

Pressurize with N₂ to 2.0 bar (inert pad).

-

Slowly feed Ethylene Oxide (44g, 1.0 mol) .

-

Molar Ratio: 5:1 (Alcohol:EO). This high ratio is the primary control against di-ether formation.

-

Pressure Control: Maintain reactor pressure < 5.0 bar. Feed EO only as fast as it is consumed (pressure drop observation).

-

Exotherm Management: The reaction is exothermic (

). Use internal cooling to keep

-

Step 3: Digestion

-

After EO addition is complete, hold at 140°C for 60 minutes.

-

Monitor pressure. The reaction is complete when pressure stabilizes (indicating total EO consumption).

-

Cool to 60°C and vent excess N₂ to the scrubber.

Step 4: Neutralization & Workup

-

Neutralize the catalyst with Acetic Acid or Acidic Ion Exchange Resin (e.g., Amberlyst 15) to pH 7.

-

Why: Unneutralized base will catalyze reversion or side reactions during distillation.

-

-

Filter solids (if using resin/salts).

Purification (Distillation)

The crude mixture contains mostly unreacted 2-butanol, the target EGSBE, and trace di-ethers.

| Fraction | Component | Boiling Point (atm) | Action |

| F1 | 2-Butanol | 99°C | Recycle to next batch |

| F2 | Intermediate | 100-160°C | Discard / Recycle |

| F3 | EGSBE (Target) | 163-165°C | Collect |

| Residue | Di-ethers/Heavies | >170°C | Waste |

Note: Boiling points are approximate. EGSBE boils slightly lower than its n-butyl isomer (171°C) due to branching.

Process Optimization & Data Analysis

To validate the process, compare the product distribution against the Weibull-Nycander distribution model, which describes ethoxylation selectivity.

Comparison: n-Butyl vs. sec-Butyl Reactivity

| Parameter | n-Butanol (Primary) | 2-Butanol (Secondary) | Mechanistic Reason |

| Reaction Temp | 120 - 130°C | 140 - 150°C | Steric hindrance raises |

| Reaction Rate ( | Fast | Slow (~0.3x of primary) | Nucleophilic attack is hindered. |

| Selectivity ( | Moderate | Low (without excess) | Product is more reactive than reactant. |

| Optimal Ratio (Alc:EO) | 3:1 | 5:1 to 8:1 | Required to suppress |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| High Di-ether content | Alcohol:EO ratio too low. | Increase 2-Butanol excess to 8:1. |

| Slow EO uptake | Temperature too low or catalyst poisoned. | Increase T to 150°C; Ensure anhydrous conditions. |

| High MEG byproduct | Wet reagents. | Dry 2-butanol with 3Å molecular sieves; improve vacuum stripping. |

Safety Protocols (Critical)

Ethylene Oxide (EO) is a designated carcinogen and mutagen. It has a flash point of -20°C and an explosive range of 3% - 100% in air.

-

Engineering Controls: All EO transfers must occur in a closed system. The reactor exhaust must be routed to a chemical scrubber (caustic solution) to hydrolyze unreacted EO to glycol before venting.

-

PPE: Full-face respirator with organic vapor cartridges (if not in a glovebox), butyl rubber gloves (EO permeates standard nitrile), and chemically resistant suit.

-

Emergency: In case of exposure, immediate aeration is required. EO has poor warning properties (sweet smell at >500 ppm, while PEL is 1 ppm). Use continuous electrochemical monitoring.

References

-

Sigma-Aldrich. Ethylene glycol mono-sec-butyl ether Product Data. CAS 7795-91-7.[2] Link

-

Santacesaria, E., et al. (1992). "Kinetics of the Ethoxylation of Alcohols." Ind.[3][4][5][6] Eng. Chem. Res. 31(11). (Foundational kinetics for secondary alcohol ethoxylation). Link

-

Shell Chemicals. Ethylene Oxide Handling Guide. (Industry standard for EO safety). Link

-

Cameo Chemicals. Ethylene Glycol Monobutyl Ether Safety Data.Link

Sources

- 1. Synthesis and Properties of Primary Alcohol Ethoxylates Using Different Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. elautoclave.wordpress.com [elautoclave.wordpress.com]

- 4. CCOHS: Ethylene Oxide [ccohs.ca]

- 5. US8703984B2 - Process for converting ethylene to ethylene oxide using microchannel process technology - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Computational Profiling of sec-Butoxyethanol: A Quantum Chemical Protocol for Metabolic & Toxicological Assessment

Executive Summary

sec-Butoxyethanol (2-(1-methylpropoxy)ethanol) is a structural isomer of the widely used solvent 2-butoxyethanol (EGBE).[1] While EGBE is well-characterized, possessing a known toxicity profile linked to its metabolite 2-butoxyacetic acid (BAA) which causes hemolysis in rodent models, the sec-isomer presents a distinct steric and electronic landscape.

This technical guide outlines a rigorous quantum chemical workflow to profile sec-butoxyethanol . Unlike standard protocols, this guide emphasizes the impact of the sec-butyl branching on metabolic stability. By employing Density Functional Theory (DFT) with dispersion corrections, researchers can predict whether the steric hindrance of the sec-butyl group shifts metabolism away from the toxic acid formation (via Alcohol Dehydrogenase) toward oxidative O-dealkylation (via Cytochrome P450), potentially altering its toxicological risk.

Molecular Architecture & Conformational Landscape[1]

Structural Distinction & Chirality

Unlike the linear n-butoxyethanol, sec-butoxyethanol possesses a chiral center at the C1 position of the butyl chain.

-

IUPAC Name: 2-[(1-methylpropyl)oxy]ethanol[1]

-

Chirality: The molecule exists as (R) and (S) enantiomers.[1] While often supplied as a racemate, biological systems (enzymes) may discriminate between enantiomers.[1]

-

Implication: Computational screens must treat (R) and (S) isomers as distinct entities when docking to enzymes, though their vacuum-phase electronic properties will be identical.

Conformational Flexibility

Glycol ethers exhibit high conformational freedom due to rotations around the O–C–C–O and C–O–C–C dihedrals.

-

The Gauche Effect: The O–C–C–O torsion often adopts a gauche conformation (approx. 60°) due to hyperconjugation (

) and intramolecular hydrogen bonding (OH -

Protocol Requirement: A single static structure is insufficient.[1] A Boltzmann-weighted average of low-energy conformers is required for accurate thermodynamic predictions (pKa, LogP).[1]

Computational Methodology (The Protocol)

This protocol is designed to be self-validating. The choice of functional and basis set addresses the specific physics of ether-alcohol interactions.

Step-by-Step Workflow

Phase 1: Conformational Ensemble Generation

-

Force Field Search: Perform a Monte Carlo conformational search using the MMFF94x force field.[1] This force field is parameterized well for ethers and alcohols.[1]

-

Filter: Retain all conformers within a 5.0 kcal/mol window of the global minimum.

-

Redundancy Check: Remove duplicates based on RMSD < 0.5 Å.

Phase 2: DFT Optimization & Frequency Analysis

-

Theory Level: wB97X-D / def2-TZVP

-

Justification: The wB97X-D functional includes long-range dispersion corrections, critical for capturing the weak intramolecular interactions (folding) of the alkyl chain over the ether oxygen. def2-TZVP is a triple-zeta basis set that minimizes Basis Set Superposition Error (BSSE).[1]

-

-

Solvation: SMD (Solvation Model based on Density)

-

Solvent: Water (

) for biological relevance; Chloroform (

-

-

Frequency Calculation: Ensure no imaginary frequencies (ground state). Calculate Zero-Point Energy (ZPE) and thermal corrections to Gibbs Free Energy (

).

Phase 3: Electronic Descriptors & Reactivity[1]

-

Frontier Orbitals: Calculate HOMO and LUMO energies. The HOMO-LUMO gap correlates with kinetic stability.[1]

-

Fukui Indices: Calculate condensed Fukui functions (

) to predict sites of nucleophilic and electrophilic attack, specifically for CYP450 oxidation modeling.

Visualization of Workflow

Figure 1: Automated computational pipeline for determining the bioactive conformation and electronic properties of sec-butoxyethanol.

Metabolic Stability Profiling (Case Study)

The toxicity of n-butoxyethanol is driven by its oxidation to 2-butoxyacetic acid . For sec-butoxyethanol, the key question is whether the sec-butyl group hinders this pathway.

Bond Dissociation Energy (BDE) Calculation

Metabolism by CYP450 involves Hydrogen Atom Transfer (HAT).[1] The BDE of the C–H bonds adjacent to the ether oxygen dictates the site of metabolism.

Protocol:

-

Calculate Enthalpy (

) of the neutral parent molecule.[1] -

Generate radical species by removing H from:

-

Site A (Terminal): The -CH2- adjacent to the hydroxyl group (precursor to acid formation).

-

Site B (Alpha-Ether): The -CH- of the sec-butyl group (precursor to O-dealkylation).[1]

-

-

Calculate Enthalpy (

) for each radical species (Open-shell DFT, UB3LYP/6-311+G(d,p)).[1] - .[1]

Hypothesis:

If

Metabolic Pathway Visualization

Figure 2: Divergent metabolic pathways for sec-butoxyethanol.[1] Pathway A leads to the acid metabolite implicated in hemolysis, while Pathway B leads to fragmentation.

Data Presentation Standards

When reporting results for sec-butoxyethanol, compile data into the following standardized matrix to facilitate comparison with n-butoxyethanol.

| Property | Method | Units | sec-Butoxyethanol (Calc) | n-Butoxyethanol (Ref) |

| Dipole Moment | wB97X-D/Def2-TZVP | Debye | [Value] | 2.08 |

| HOMO Energy | wB97X-D/Def2-TZVP | eV | [Value] | -6.85 (approx) |

| LogP (Oct/Wat) | SMD Solvation | Log unit | [Value] | 0.83 |

| BDE (Alpha-C) | UB3LYP/6-311+G** | kcal/mol | [Value] | ~92.0 |

| Solvation Energy | \u0394G (Gas -> Water) | kcal/mol | [Value] | -4.5 (approx) |

Note: "Calc" values are to be populated following the execution of the protocol described in Section 3.

References

-

Frisch, M. J., et al. (2016).[1] Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.[1] Link

-

Mardirossian, N., & Head-Gordon, M. (2017).[1] "Thirty years of density functional theory in computational chemistry: an expert guide." Molecular Physics, 115(19), 2315-2372.[1] Link[1]

-

Ghanayem, B. I., et al. (1987).[1] "Metabolism and disposition of ethylene glycol monobutyl ether (2-butoxyethanol) in rats." Drug Metabolism and Disposition, 15(4), 478-485.[1] Link

-

Udden, M. M. (2002).[1] "Rat erythrocyte hemolysis by 2-butoxyacetic acid: the role of cation channels." Journal of Applied Toxicology, 22(4), 227-236.[1] Link[1]

-

Becke, A. D. (1993).[1] "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics, 98(7), 5648-5652.[1] Link[1]

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009).[1] "Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions." The Journal of Physical Chemistry B, 113(18), 6378-6396.[1] Link

Sources

Synonyms and trade names for 2-sec-butoxyethanol

Chemical Identity, Synthesis, and Toxicological Differentiation[1]

Executive Summary

2-sec-Butoxyethanol (CAS 7795-91-7) is a glycol ether solvent distinct from its widely used isomer, 2-n-butoxyethanol (Butyl Cellosolve).[1] While often conflated in broad literature, the structural difference—a branched sec-butyl group versus a linear n-butyl chain—fundamentally alters its metabolic fate and toxicological profile.[1]

This guide provides researchers and drug development professionals with the precise nomenclature, synthesis protocols, and mechanistic safety data required to utilize this molecule effectively, preventing critical formulation errors caused by isomer confusion.

Part 1: Chemical Identity & Nomenclature

Crucial Distinction: The most common error in procuring this chemical is confusing it with n-butoxyethanol (CAS 111-76-2).[1] 2-sec-butoxyethanol is a fine chemical intermediate, whereas the n-isomer is a bulk industrial solvent.[1]

Nomenclature Data Table

| Parameter | Value / Descriptor |

| CAS Number | 7795-91-7 (Specific isomer)(Note: 102518-86-5 is sometimes cited for unspecified stereochemistry) |

| IUPAC Name | 2-(Butan-2-yloxy)ethanol |

| Common Synonyms | Ethylene glycol mono-sec-butyl ether2-(1-Methylpropoxy)ethanol2-sec-Butyl cellosolve (Informal) |

| Molecular Formula | C₆H₁₄O₂ |

| Molecular Weight | 118.17 g/mol |

| SMILES | CCC(C)OCCO |

| InChI Key | POAOYUHQDCAZBD-UHFFFAOYSA-N |

Commercial Trade Names

Unlike its n-butyl counterpart, which is sold under major trade names like Butyl Cellosolve™ (Dow) or Eastman™ EB , 2-sec-butoxyethanol does not have a dominant consumer trade name.[1] It is typically distributed under its chemical name by research chemical suppliers.

-

TCI Chemicals: Ethylene Glycol Mono-sec-butyl Ether (Catalog #E0106)[1]

-

Sigma-Aldrich: Generally listed as "Ethylene glycol mono-sec-butyl ether" (rarely stocked compared to n-isomer).

Part 2: Structural Analysis & Isomerism

The sec-butyl group introduces steric hindrance at the ether linkage, affecting both the rate of hydrolysis and the metabolic oxidation pathway.

Figure 1: Structural comparison highlighting the branching at the alpha-carbon of the butyl group in the sec-isomer.[1]

Part 3: Synthesis Protocol

Methodology: Base-Catalyzed Ethoxylation of 2-Butanol. This protocol describes the ring-opening of ethylene oxide (EO) by 2-butanol. The use of a basic catalyst (KOH) promotes the formation of the alkoxide nucleophile.[3]

Reagents:

-

Substrate: 2-Butanol (excess to prevent poly-ethoxylation)

-

Reagent: Ethylene Oxide (EO)[1]

-

Catalyst: Potassium Hydroxide (KOH) or Sodium Ethoxide (NaOEt)[1]

-

Conditions: 140–160°C, Pressurized Reactor (Autoclave)

Step-by-Step Workflow:

-

Catalyst Activation: Charge the reactor with 2-butanol and KOH (0.1–0.5 wt%). Heat to 100°C under nitrogen purge to remove water (if aqueous KOH is used) or dissolve solid catalyst.

-

Ethoxylation: Heat to reaction temperature (150°C). Slowly feed Ethylene Oxide to maintain pressure <5 bar. The reaction is exothermic; cooling control is essential.

-

Digestion: Hold at temperature for 30–60 minutes after EO addition ceases to consume residual oxide.

-

Neutralization: Cool to 80°C and neutralize the catalyst with acetic acid or phosphoric acid.

-

Purification: Distill to remove excess 2-butanol (recycle). Fractionally distill the product (bp ~159°C) to separate it from higher homologues (di-ethylene glycol derivatives).

Figure 2: Base-catalyzed nucleophilic substitution mechanism for the synthesis of 2-sec-butoxyethanol.

Part 4: Safety & Toxicology (Mechanistic Divergence)

The "Self-Validating" Safety Logic: The toxicity of glycol ethers is often dictated by their metabolic oxidation.

-

n-Butoxyethanol Risk: It is oxidized by Alcohol Dehydrogenase (ADH) to 2-Butoxyacetic Acid (BAA) .[1] BAA is a known hemolytic agent (destroys red blood cells) in rodents and humans.[4][5]

-

sec-Butoxyethanol Hypothesis: The sec-butyl group cannot be oxidized to a carboxylic acid without breaking the carbon chain. Oxidation of the sec-butyl ether linkage typically yields a ketone or proceeds via O-dealkylation, theoretically avoiding the formation of the hemolytic acid metabolite.

Experimental Validation Check: To verify safety in a new formulation, researchers should screen for hemolysis in vitro.

-

Incubate rat erythrocytes with the test compound (2-sec-butoxyethanol) vs. positive control (2-n-butoxyethanol).[1]

-

Measure free hemoglobin absorbance (540 nm).

-

Expected Result: Significantly lower hemolysis for the sec-isomer due to the inability to form the alkoxy-acetic acid metabolite.[1]

Figure 3: Metabolic divergence showing why the sec-isomer avoids the formation of the hemolytic metabolite 2-butoxyacetic acid.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 8133, 2-Butoxyethanol. Retrieved from [Link](Note: Used for comparative n-butyl data).

-

Corley, R. A., et al. (1994).[5] "Development of a physiologically based pharmacokinetic model for 2-butoxyethanol and its metabolite, 2-butoxyacetic acid, in rats and humans."[1] Toxicology and Applied Pharmacology, 129(1), 61-79. (Cited for metabolic mechanism of n-isomer).[1][4][6]

Sources

Methodological & Application

Advanced Solvent Systems: Ethylene Glycol Mono-sec-Butyl Ether (EGM-sBE)

Technical Application Note & Protocol Guide

Executive Summary & Strategic Rationale

Ethylene glycol mono-sec-butyl ether (EGM-sBE) , chemically known as 2-(sec-butoxy)ethanol (CAS: 7795-91-7), represents a specialized subclass of glycol ether solvents. While often overshadowed by its linear isomer, n-butyl glycol (EGBE, Butyl Cellosolve), EGM-sBE offers distinct physicochemical advantages for high-value organic synthesis and drug development.

Why Switch from n-Butyl to sec-Butyl?

-

Thermodynamic Workup Advantage: EGM-sBE boils at ~158°C , significantly lower than the n-butyl isomer (171°C). This 13°C differential is critical when concentrating thermolabile intermediates, allowing for gentler solvent stripping under reduced pressure.

-

Steric Modulation: The branched sec-butyl group introduces steric bulk near the ether oxygen. This alters the solvation shell structure around metal cations (e.g., in Grignard or organolithium reactions), potentially modifying reaction kinetics and selectivity compared to linear glycol ethers.

-

Amphiphilic Tuning: Like all glycol ethers, it acts as a "coupling solvent," miscible with both water and hydrophobic organics. However, the branched lipophilic tail modifies the Hydrophilic-Lipophilic Balance (HLB), often breaking difficult emulsions more effectively than linear analogs.

Physicochemical Profile: The Isomer Advantage

The following table contrasts EGM-sBE with the standard industry benchmark, EGBE.

| Property | EGM-sBE (sec-Butyl) | EGBE (n-Butyl) | Impact on Synthesis |

| CAS Number | 7795-91-7 | 111-76-2 | Distinct regulatory identity. |

| Structure | sec-butyl is chiral (racemic); n-butyl is achiral. | ||

| Boiling Point | ~158°C | 171°C | Easier removal ; less thermal stress on APIs. |

| Flash Point | ~50-60°C | 67°C | Requires stricter fire safety protocols (Class II). |

| Density | ~0.896 g/mL | 0.902 g/mL | Slightly lighter; affects phase separation layers. |

| Solubility | Amphiphilic | Amphiphilic | Excellent coupling of aqueous/organic phases. |

Application Protocols

Protocol A: Biphasic Nucleophilic Substitution (Phase Transfer Catalyst Co-Solvent)

Context: Used to accelerate

Mechanism:

The glycol unit solvates the cation (

Step-by-Step Methodology:

-

Reaction Setup:

-

Dissolve the organic substrate (e.g., 10 mmol Benzyl Chloride) in Toluene (20 mL) .

-

Prepare the aqueous phase: Dissolve nucleophile (e.g., 12 mmol Sodium Phenoxide) in Water (10 mL) .

-

-

Solvent Addition:

-

Add EGM-sBE (3.0 mL, 10% v/v) to the biphasic mixture.

-

Note: Unlike PEG-400, EGM-sBE is volatile and can be removed later.

-

-

Reaction:

-

Heat to 80°C with vigorous stirring (1000 rpm) to create a quasi-emulsion.

-

Monitor by TLC/HPLC. The reaction rate typically increases 2-5x compared to a biphasic system without the glycol ether.

-

-

Workup (The EGM-sBE Advantage):

-

Cool to room temperature. The phases will separate rapidly due to the specific density and surfactant properties of EGM-sBE.

-

Wash the organic layer with water (

mL) to remove salts. -

Evaporation: Concentrate the organic layer. Any residual EGM-sBE co-distills with toluene or is removed under high vacuum (5 mbar) at <50°C, avoiding the high-temperature strip required for PEG or diglyme.

-

Protocol B: Recrystallization of Polymorphic APIs

Context: For drug substances that form solvates with common alcohols or suffer from oiling out. The branched structure of EGM-sBE disrupts lattice solvate formation often seen with linear alcohols (ethanol, n-butanol).

-

Dissolution:

-

Suspend crude API (5 g) in EGM-sBE (15 mL) .

-

Heat to 90°C. If dissolution is incomplete, add EGM-sBE in 1 mL increments.

-

-

Anti-Solvent Addition:

-

Once dissolved, slowly add a non-polar anti-solvent (e.g., n-Heptane ) dropwise at 80°C until a persistent cloudiness appears.

-

Why Heptane? It is miscible with the sec-butyl tail but precipitates the polar API.

-

-

Cooling Ramp:

-

Cool at a controlled rate (10°C/hour) to 0°C.

-

The steric bulk of the solvent prevents it from becoming trapped in the crystal lattice, yielding a non-solvated polymorph (verify by TGA/DSC).

-

-

Filtration:

-

Filter the crystals and wash with cold Heptane.

-

Dry in a vacuum oven at 40°C. The lower boiling point ensures residual solvent drops below ICH limits (<5000 ppm) faster than n-butyl ether.

-

Mechanistic Visualization

The following diagram illustrates the solvation dynamics. EGM-sBE acts as a "Phase Bridge," disrupting the distinct boundary between aqueous and organic phases, facilitating reactant collision.

Caption: EGM-sBE functions as an interfacial bridge, accelerating biphasic reactions while its branched structure prevents stable solvate formation in the final product.

Safety & Handling (Critical)

1. Peroxide Formation: Like all glycol ethers, EGM-sBE can form explosive peroxides upon exposure to air.

-

Protocol: Test for peroxides using KI starch paper before distillation.

-

Storage: Store under nitrogen atmosphere. Discard if peroxide content >100 ppm.

2. Toxicity (Hemolysis Warning): Glycol ethers, particularly the butyl series (EGBE), are associated with hemolysis (rupture of red blood cells) in animal models.[1]

-

Handling: Wear butyl rubber gloves (nitrile is permeable to glycol ethers). Use a fume hood to prevent inhalation.

-

Metabolism: The sec-butyl isomer may metabolize differently than the n-butyl, but it should be treated with the same high caution. Avoid skin contact.

3. Flammability:

-

Flash Point ~50-60°C. It is a Combustible Liquid . Ground all glassware during transfer.

References

-